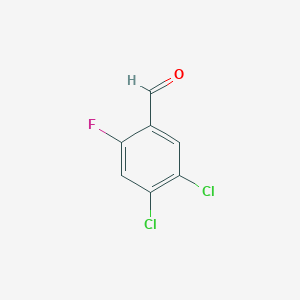

4,5-Dichloro-2-fluorobenzaldehyde

Description

Significance of Polyhalogenated Aromatic Aldehydes as Synthetic Intermediates

Polyhalogenated aromatic aldehydes are particularly valuable in organic synthesis due to the multiple reactive sites on the aromatic ring. google.com The presence of several halogen atoms can significantly influence the electronic properties of the benzaldehyde (B42025), enhancing its electrophilicity and modifying its reactivity in various transformations. mdpi.com This allows for sequential and site-selective reactions, providing access to complex molecular architectures. The differential reactivity of various halogens (e.g., fluorine vs. chlorine) on the same aromatic ring further expands their synthetic potential. usgs.govresearchgate.net

Contextualization of Fluorine and Chlorine Co-substitution in Aromatic Systems

The simultaneous presence of both fluorine and chlorine atoms on an aromatic ring introduces a unique set of electronic and steric effects. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, while its small size allows for minimal steric hindrance. acs.org In contrast, chlorine is less electronegative but contributes more significantly to the steric environment of the molecule. This co-substitution can lead to altered reactivity patterns compared to their mono-halogenated or symmetrically di-halogenated counterparts. usgs.govresearchgate.net For instance, the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the chlorine atoms can serve as leaving groups or direct further functionalization. masterorganicchemistry.com

Overview of Research Directions for 4,5-Dichloro-2-fluorobenzaldehyde and Related Analogs

Research concerning this compound and its analogs is primarily focused on their application as key intermediates in the synthesis of biologically active molecules. chemimpex.com The unique substitution pattern of this compound makes it a valuable precursor for creating novel pharmaceuticals and agrochemicals. For example, related compounds like 2,4-dichloro-5-fluorobenzaldehyde (B1272641) are used in the synthesis of various bioactive compounds. nih.gov The investigation into the synthesis of fluorobenzaldehydes through halogen-exchange fluorination highlights the industrial importance of these compounds. scientific.netwikipedia.org

Hypothesized Unique Reactivity and Synthetic Utility of this compound

The specific arrangement of the chloro and fluoro substituents in this compound is hypothesized to confer unique reactivity. The fluorine atom at the ortho position to the aldehyde group is expected to significantly influence the conformation and electrophilicity of the carbonyl group. The two chlorine atoms in the meta and para positions relative to the fluorine further modulate the electronic landscape of the aromatic ring. This distinct electronic and steric profile suggests potential for novel synthetic transformations and the development of new chemical entities with desirable biological or material properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1217800-70-8 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₃Cl₂FO sigmaaldrich.com |

| Molecular Weight | 193.00 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | 97% - 98% sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | OXEVLIPBDBFQBA-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVLIPBDBFQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4,5 Dichloro 2 Fluorobenzaldehyde

Advanced Approaches for Halogen-Exchange Fluorination

Halogen-exchange (Halex) reactions represent a primary industrial method for introducing fluorine into aromatic rings. google.com This approach involves the substitution of an existing halogen, typically chlorine, with fluorine using a nucleophilic fluoride (B91410) source. The efficiency of this transformation is highly dependent on the electronic nature of the substrate and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Routes for Selective Fluorination

Nucleophilic aromatic substitution (SNAr) is the underlying mechanism for Halex fluorination. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving halogen, which stabilize the negatively charged intermediate (a Meisenheimer complex). hep.com.cn For the synthesis of 4,5-dichloro-2-fluorobenzaldehyde, the aldehyde group at position 1 provides the necessary activation for the substitution of a chlorine atom at the ortho position (C2).

A common strategy for synthesizing fluorobenzaldehydes is the reaction of polychlorinated precursors with an alkali metal fluoride, such as potassium fluoride (KF). google.comgoogleapis.com Starting materials like 2,4,5-trichlorobenzaldehyde (B3041761) or 2,4,5-trichlorobenzonitrile (B3031744) are viable precursors for this transformation. googleapis.comgoogle.com In these substrates, the chlorine atom at the C2 position is activated by the ortho-aldehyde or cyano group, making it the most susceptible to nucleophilic attack by the fluoride ion.

The reaction is typically performed in a high-boiling polar aprotic solvent, such as sulfolane, to achieve the necessary temperatures (often exceeding 200°C) and to partially solubilize the alkali fluoride. hep.com.cngoogle.com However, these harsh conditions can sometimes lead to side reactions and solvent degradation. researchgate.net The choice of precursor can also influence the reaction; for instance, the cyano group in 2,4,5-trichlorobenzonitrile is a strong activating group, and the resulting fluorinated benzonitrile (B105546) can subsequently be hydrolyzed to the desired benzaldehyde (B42025).

| Precursor Example | Fluorinating Agent | Catalyst/Solvent System | Temperature | Product | Reference |

| 2,4-Dichlorobenzaldehyde (B42875) | Potassium Fluoride (KF) | 18-crown-6 / No Solvent | 230°C | 2,4-Difluorobenzaldehyde | google.com |

| 4-Chlorobenzaldehyde (B46862) | Potassium Fluoride (KF) | Tetraphenylphosphonium (B101447) bromide / Sulfolane | 210°C (implied) | 4-Fluorobenzaldehyde (B137897) | google.com |

| 2,4,5-Trichlorobenzonitrile | Potassium Fluoride (KF) | Quaternary Ammonium Compound / Solvent | Not Specified | Fluorinated Benzonitriles | google.com |

This table presents data for analogous reactions to illustrate the general conditions for Halex fluorination.

A significant enhancement to alkali fluoride-mediated fluorination is the use of phase-transfer catalysis (PTC). hep.com.cn Since alkali fluorides like KF have very low solubility in the aprotic solvents used for SNAr reactions, a catalyst is employed to shuttle the fluoride anion from the solid phase into the organic phase where the reaction occurs. researchgate.netnih.gov This technique increases the effective concentration of the nucleophile, allowing for milder reaction conditions and improved yields. hep.com.cn

Commonly used phase-transfer catalysts include quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium bromide) and crown ethers (e.g., 18-crown-6). hep.com.cngoogle.com The catalyst's cation complexes with the alkali metal cation (e.g., K⁺), which in turn enhances the dissociation and release of a more reactive, "naked" fluoride anion. hep.com.cn Recent advancements have also explored organoboranes and hydrogen bonding catalysts to facilitate the phase transfer of fluoride ions, offering new avenues for controlling reactivity. nih.govrsc.orgorganic-chemistry.org

| Catalyst Type | Example | Function | Reference |

| Quaternary Phosphonium Salt | Tetraphenylphosphonium Bromide (Ph₄PBr) | Forms an ion pair with fluoride, increasing its solubility in the organic phase. | hep.com.cngoogle.com |

| Crown Ether | 18-Crown-6 | Sequesters the potassium cation, releasing a more reactive "naked" fluoride anion. | hep.com.cngoogle.com |

| Hydrogen Bonding Catalyst | Chiral Bis-Urea | Forms a hydrogen-bonding complex with fluoride, rendering it soluble and reactive. | nih.govorganic-chemistry.org |

Regioselective Chlorination Strategies for Fluorobenzaldehyde Precursors

An alternative synthetic pathway involves the introduction of chlorine atoms onto a fluorobenzaldehyde scaffold. This approach would begin with 2-fluorobenzaldehyde, followed by electrophilic chlorination at the C4 and C5 positions. The success of this strategy hinges on controlling the regioselectivity of the chlorination reaction.

Direct C-H bond activation and chlorination is a challenging but powerful tool in organic synthesis. nih.gov The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. In 2-fluorobenzaldehyde, the fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both groups are deactivating towards electrophilic substitution. The interplay between these competing directing effects makes achieving the specific 4,5-dichloro substitution pattern difficult. Advanced methods utilizing specific directing groups or catalysts that can override the inherent electronic preferences of the substrate are often necessary to achieve high site selectivity in C-H chlorination reactions. nih.gov

Grignard and Related Organometallic Formylation Methodologies

Organometallic routes provide a powerful alternative to SNAr-based methods, particularly for constructing highly substituted aromatic systems. These methods typically involve the formation of an aryl-metal bond, followed by quenching with a formylating agent.

Synthesis via Organometallic Reagents from Halogenated Aromatic Iodides or Bromides (e.g., from 1,3-dichloro-2-fluoro-5-iodobenzene)

This methodology involves the preparation of an organometallic reagent, such as a Grignard reagent, from a polyhalogenated aromatic precursor, followed by formylation. A patent describes a similar process for a structural isomer, where 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) is used as the starting material. google.compatsnap.com

The synthesis proceeds in two main steps:

Grignard Exchange: The starting aryl iodide is treated with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, at low temperatures (-20°C to 10°C). google.com This results in a halogen-metal exchange, where the more reactive iodine atom is replaced by the magnesium halide, forming the desired aryl Grignard reagent (2,6-dichloro-4-fluorophenylmagnesium chloride in the patented example). google.compatsnap.com

Formylation: The newly formed Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF). google.com The organometallic compound adds to the carbonyl carbon of DMF.

Hydrolysis: The reaction mixture is subsequently hydrolyzed with a dilute acid (e.g., hydrochloric acid) to yield the final benzaldehyde product. google.compatsnap.com

This approach offers high regioselectivity, as the position of the formyl group is determined by the initial position of the iodine (or bromine) atom in the precursor. For the synthesis of this compound, the required starting material would be 1,2-dichloro-4-fluoro-5-iodobenzene.

| Step | Reagents | Temperature | Purpose | Reference |

| 1. Grignard Exchange | Isopropylmagnesium Chloride, Tetrahydrofuran (B95107) | -20°C to 10°C | Formation of the specific aryl Grignard reagent from the aryl iodide. | google.com |

| 2. Formylation | N,N-Dimethylformamide (DMF) | Not Specified | Introduction of the aldehyde group precursor. | google.com |

| 3. Hydrolysis | Dilute Hydrochloric Acid | Not Specified | Liberation of the final aldehyde product. | google.compatsnap.com |

This table describes the general steps for Grignard-based formylation as detailed in patents for an isomeric compound.

Formylation with N,N-Dimethylformamide (DMF) or Similar Formylating Agents

The direct introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. One of the most common methods for this is the Vilsmeier-Haack reaction, which typically employs a formylating agent like N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This combination generates the Vilsmeier reagent, an electrophilic species that attacks the electron-rich aromatic ring.

However, the formylation of halogenated benzenes, particularly those containing deactivating fluorine atoms, can be challenging. The electron-withdrawing nature of the halogens reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack. While there is extensive literature on the Vilsmeier-Haack reaction, its application to substrates like 1,2-dichloro-4-fluorobenzene (B72040) for the direct synthesis of this compound is not always straightforward and may result in low yields or require harsh reaction conditions. jst.go.jp

An alternative approach to formylation involves the use of organolithium reagents followed by quenching with a formylating agent like DMF. This method, known as lithiation-formylation, is often more effective for less reactive aromatic compounds. The process begins with the deprotonation of the aromatic ring using a strong base, typically an organolithium compound such as n-butyllithium or t-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then treated with DMF to introduce the formyl group. Subsequent acidic workup hydrolyzes the resulting adduct to yield the desired benzaldehyde. The regioselectivity of the lithiation step is crucial and is often directed by the existing substituents on the aromatic ring.

Optimization of Reaction Parameters: Temperature, Solvent Systems, and Reagent Stoichiometry

The success of any synthetic procedure hinges on the careful optimization of reaction parameters. researchgate.netscielo.br This is particularly true for the synthesis of this compound, where factors such as temperature, solvent, and the precise amounts of reagents can significantly impact the yield and purity of the final product. researchgate.netscielo.br

Temperature: Temperature control is critical in both the Vilsmeier-Haack and lithiation-formylation routes. In the Vilsmeier-Haack reaction, elevated temperatures may be necessary to overcome the deactivating effect of the halogen substituents, but this can also lead to the formation of unwanted byproducts. For lithiation reactions, extremely low temperatures (typically -78 °C) are essential to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

Solvent Systems: The choice of solvent is another key parameter. In the Vilsmeier-Haack reaction, polar aprotic solvents are often used. For lithiation-formylation, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, as they are inert to the strong base and can solvate the organolithium species. The purity and dryness of the solvent are paramount to prevent quenching of the organolithium reagent.

Reagent Stoichiometry: The molar ratios of the reactants must be carefully controlled. In the lithiation-formylation sequence, a slight excess of the organolithium reagent is often used to ensure complete deprotonation of the starting material. The amount of the formylating agent, such as DMF, also needs to be optimized to maximize the yield of the aldehyde while minimizing the formation of secondary products.

The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the best balance of reaction efficiency, product yield, and operational simplicity. beilstein-journals.orgsemanticscholar.org

Alternative Synthetic Pathways

Beyond direct formylation, several other synthetic strategies can be employed to produce this compound. These alternative routes may offer advantages in terms of starting material availability, scalability, or avoidance of hazardous reagents.

Hydrolysis of Dichlorotoluene Derivatives to Form the Aldehyde Moiety

One alternative pathway involves the hydrolysis of a dichloromethyl group attached to the 1,2-dichloro-4-fluorobenzene core. This method starts with the chlorination of 3,4-dichlorotoluene (B105583) to introduce two chlorine atoms onto the methyl group, forming 1,2-dichloro-4-(dichloromethyl)benzene. google.com This transformation is typically achieved using reagents like sulfuryl chloride or N-chlorosuccinimide under radical initiation conditions.

The subsequent hydrolysis of the resulting dichloromethyl derivative to the aldehyde can be accomplished under acidic or basic conditions. google.comquora.com For instance, heating the compound with water, often in the presence of a catalyst like ferric chloride or zinc chloride, can effectively convert the dichloromethyl group to the aldehyde functionality. google.com This method provides a viable route to the target molecule, leveraging the reactivity of the benzylic position.

A similar strategy involves the halogen-exchange fluorination of a corresponding chlorobenzaldehyde. For example, 4-chlorobenzaldehyde can be converted to 4-fluorobenzaldehyde through a reaction with a fluoride source. wikipedia.orggoogle.com This principle could potentially be applied to a dichlorinated benzaldehyde precursor to introduce the fluorine atom at a late stage of the synthesis.

Oxidation Reactions of Corresponding Alcohols or Methyl Groups

Another common strategy for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol or methyl group. In this approach, (4,5-dichloro-2-fluorophenyl)methanol would be the immediate precursor to the target aldehyde. This alcohol can be prepared through various methods, such as the reduction of a corresponding carboxylic acid or ester, or by the reaction of a suitable organometallic reagent with formaldehyde.

Once the alcohol is obtained, it can be oxidized to the aldehyde using a wide range of oxidizing agents. Classic reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). However, due to the toxicity of chromium compounds, milder and more environmentally friendly oxidation methods are often preferred. These include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane oxidation.

Direct oxidation of the methyl group of 3,4-dichlorotoluene to an aldehyde is also a potential, though often challenging, route. This transformation typically requires specific catalysts and conditions to avoid over-oxidation to the carboxylic acid. google.com

Consideration of Atom Economy and Sustainability in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, with atom economy being a key metric for evaluating the efficiency of a chemical process. jocpr.comnih.gov Atom economy, a concept developed by Barry Trost, assesses the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy indicates that less waste is generated, making the process more sustainable and environmentally friendly. primescholars.comresearchgate.net

When evaluating the different synthetic routes to this compound, it is crucial to consider their respective atom economies. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov

For example, a direct formylation reaction might have a lower atom economy due to the use of stoichiometric activating agents and the subsequent generation of waste. In contrast, a catalytic oxidation of a methyl group, if feasible, could offer a higher atom economy.

Sustainability also encompasses other factors such as the use of hazardous reagents and solvents, energy consumption, and the generation of pollutants. nih.govmdpi.com Therefore, the ideal synthetic route to this compound would not only be high-yielding and selective but also utilize non-toxic and recyclable materials, operate under mild conditions, and minimize waste generation. The development of such processes is an ongoing goal in the field of chemical synthesis.

Elucidation of Reactivity and Reaction Mechanisms

Electrophilicity and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde functional group in 4,5-dichloro-2-fluorobenzaldehyde is characterized by a carbon-oxygen double bond that is polarized due to the higher electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of the aldehyde is further influenced by the electronic effects of the halogen substituents on the aromatic ring.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. msu.eduyoutube.com This reaction proceeds through a nucleophilic addition mechanism, where the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.org The initial product is a tetrahedral alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.org

Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of hydride ions (H⁻). These ions act as nucleophiles, attacking the carbonyl carbon to form a primary alcohol after protonation of the intermediate alkoxide. youtube.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reagent | Product | Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | 1-(4,5-Dichloro-2-fluorophenyl)ethanol | Nucleophilic Addition |

| Organolithium Reagent (e.g., n-BuLi) | 1-(4,5-Dichloro-2-fluorophenyl)pentan-1-ol | Nucleophilic Addition |

| Sodium Borohydride (NaBH₄) | (4,5-Dichloro-2-fluorophenyl)methanol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | (4,5-Dichloro-2-fluorophenyl)methanol | Reduction |

This compound undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.compressbooks.pub The formation of the C=N double bond is a key characteristic of this reaction. The reaction proceeds via a carbinolamine intermediate. pressbooks.pub

Table 2: Condensation Reactions of this compound

| Reactant (Primary Amine) | Product (Imine/Schiff Base) |

| Aniline (B41778) | N-(4,5-Dichloro-2-fluorobenzylidene)aniline |

| Methylamine | N-(4,5-Dichloro-2-fluorobenzylidene)methanamine |

| Ethanolamine | 2-((4,5-Dichloro-2-fluorobenzylidene)amino)ethanol |

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the aldehyde to the corresponding carboxylic acid, 4,5-dichloro-2-fluorobenzoic acid. A milder and more selective method for oxidizing aldehydes to carboxylic acids is the Baeyer-Villiger oxidation, which uses a peroxy acid. nih.gov

Reduction: As mentioned in section 3.1.1, the aldehyde can be reduced to a primary alcohol, (4,5-dichloro-2-fluorophenyl)methanol, using hydride reagents like sodium borohydride or lithium aluminum hydride. youtube.com Catalytic hydrogenation can also be employed for this transformation.

Table 3: Oxidation and Reduction of this compound

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4,5-Dichloro-2-fluorobenzoic acid |

| Oxidation | Baeyer-Villiger (e.g., m-CPBA) | Formate ester, then 4,5-dichloro-2-fluorophenol |

| Reduction | Sodium Borohydride (NaBH₄) | (4,5-Dichloro-2-fluorophenyl)methanol |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | (4,5-Dichloro-2-fluorophenyl)methanol |

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of chlorine and fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions.

Both chlorine and fluorine are highly electronegative atoms. britannica.com Consequently, they exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. libretexts.org This effect decreases the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Therefore, both halogens are considered deactivating groups in the context of electrophilic aromatic substitution. libretexts.org

Despite being deactivating, the resonance effect of the halogen substituents directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com In the case of this compound, the existing substituents will direct further electrophilic substitution. The aldehyde group is a meta-directing deactivator. The halogens are ortho, para-directing deactivators. The positions on the ring are C1 (with the aldehyde), C2 (with fluorine), C3 (hydrogen), C4 (with chlorine), C5 (with chlorine), and C6 (hydrogen).

The directing effects of the existing substituents must be considered. The powerful electron-withdrawing nature of the aldehyde group strongly deactivates the ring and directs incoming electrophiles to the meta position relative to it (C3 and C5). However, C5 is already substituted. The fluorine at C2 and the chlorine at C4 and C5 are ortho, para-directors. The fluorine would direct to C1 (blocked), C3, and C5 (blocked). The chlorine at C4 would direct to C3 and C5 (blocked). The chlorine at C5 would direct to C4 (blocked) and C6.

Considering these combined effects, the most likely position for electrophilic attack on a compound derived from this compound (where the aldehyde is modified to a less deactivating group) would be at the C3 or C6 positions, with the precise outcome depending on the specific electrophile and reaction conditions. The steric hindrance from the existing substituents would also play a crucial role in determining the final regioselectivity.

Steric Hindrance Effects of Ortho-Chlorine and Ortho-Fluorine Substituents

The positioning of a fluorine atom at the ortho position (C2) and a chlorine atom adjacent to it at the meta position (C5, relative to the aldehyde) in this compound introduces significant steric considerations. Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, plays a crucial role in the accessibility of the aldehyde group and the aromatic ring to incoming reagents. youtube.com

The ortho-fluorine substituent, although smaller than chlorine, can influence the orientation of the aldehyde group and hinder the approach of nucleophiles to the carbonyl carbon. libretexts.org More significantly, in reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), the ortho-fluorine can sterically shield the adjacent carbon atoms. masterorganicchemistry.com The effect of steric hindrance is often more pronounced with bulkier reagents. youtube.com

In electrophilic aromatic substitution reactions, the directing effects of the halogen substituents are paramount. Halogens are generally ortho-, para- directors, albeit deactivating. masterorganicchemistry.com However, the presence of substituents at the 2, 4, and 5 positions means that the only available position for substitution is C6. The approach of an electrophile to this position would be sterically hindered by the adjacent ortho-fluorine atom.

Investigation of Selective Transformations and By-product Formation

Control of Competing Reactions and Isomerization

In the synthesis and subsequent reactions of this compound, the potential for competing reactions and the formation of isomeric by-products is a critical consideration. The electronic nature of the substituents can lead to multiple reactive sites. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the aldehyde and the halogens activates the ring towards attack. The positions ortho and para to the activating groups are typically favored. nih.gov In the case of this compound, the positions for nucleophilic attack are influenced by all three halogen substituents and the aldehyde group.

Control over competing reactions, such as the Cannizzaro reaction (a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid), is essential. This can be achieved by careful control of reaction conditions, such as temperature, concentration of reactants, and the choice of base.

Mechanistic Studies of Halogen Replacement Reactions (beyond initial synthesis)

Halogen replacement reactions, particularly nucleophilic aromatic substitution (SNAr), are a key class of transformations for halogenated benzaldehydes. The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

For this compound, the rate of nucleophilic substitution at a particular halogenated carbon is influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer complex. The presence of three electron-withdrawing halogens and an aldehyde group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive to their bond strengths but is explained by the ability of the more electronegative fluorine to stabilize the transition state of the rate-determining addition step.

Kinetic and Thermodynamic Aspects of Reactivity

Reaction Rate Studies and Activation Energy Determination

The rate of a chemical reaction involving this compound is dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature.

Table 1: Factors Influencing Reaction Rates of Substituted Benzaldehydes

| Factor | Effect on Reaction Rate |

| Electron-withdrawing substituents | Generally increase the rate of nucleophilic attack on the carbonyl carbon and the aromatic ring. |

| Electron-donating substituents | Generally decrease the rate of nucleophilic attack. |

| Steric hindrance | Decreases the reaction rate by impeding the approach of reactants. youtube.com |

| Temperature | Increasing the temperature generally increases the reaction rate. |

| Catalyst | A suitable catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. |

The activation energy for a particular reaction of this compound would be influenced by the electronic and steric effects of the substituents. For instance, the electron-withdrawing nature of the halogens would likely lower the activation energy for nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Equilibrium Analysis of Reversible Reactions

For reversible reactions involving this compound, the position of the equilibrium is described by the equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG) of the reaction.

Table 2: Thermodynamic Parameters and Their Significance

| Thermodynamic Parameter | Symbol | Significance |

| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. |

| Enthalpy | ΔH | Represents the heat change of a reaction. A negative value (exothermic) contributes to a more favorable ΔG. |

| Entropy | ΔS | Measures the degree of disorder or randomness. A positive value (increase in disorder) contributes to a more favorable ΔG. |

Advanced Applications As a Key Intermediate in Chemical Synthesis

Building Block in Heterocyclic Compound Synthesis

4,5-Dichloro-2-fluorobenzaldehyde serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, which are integral to numerous areas of chemical and pharmaceutical research. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an aldehyde group on a benzene (B151609) ring, provides multiple reactive sites for constructing complex ring systems.

Precursor for Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles

The aldehyde functional group in this compound is a key feature that allows for its use in the synthesis of various heterocycles. For instance, it can participate in condensation reactions with compounds containing amines, thiols, or hydroxyl groups to form nitrogen-, sulfur-, and oxygen-containing heterocyclic structures, respectively. libretexts.orgyoutube.com The presence of halogen substituents on the aromatic ring also offers sites for further functionalization, enabling the creation of a diverse library of heterocyclic compounds. pressbooks.pub

A significant application of this compound is in the synthesis of quinoline (B57606) derivatives. ufms.brnih.gov Quinolines, which consist of a benzene ring fused to a pyridine (B92270) ring, are a prominent class of heterocyclic compounds with a wide range of biological activities and applications in materials science. ufms.brcardiff.ac.uk this compound can be used as the aldehyde component in various named reactions for quinoline synthesis, such as the Friedländer annulation. nih.gov

Furthermore, this benzaldehyde (B42025) derivative is a valuable precursor for the synthesis of pyrimidine-based compounds. jocpr.comarkat-usa.org Pyrimidines are fundamental components of nucleic acids and are found in many biologically active molecules. arkat-usa.org The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species, where this compound can be incorporated to introduce the desired substituted phenyl ring. amazonaws.com

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.govfrontiersin.org These reactions are prized for their ability to rapidly generate molecular complexity and diversity from simple starting materials. frontiersin.org

This compound is an ideal candidate for use in MCRs due to its aldehyde functionality. ufms.br It can participate in well-known MCRs such as the Biginelli and Hantzsch reactions to produce dihydropyrimidines and dihydropyridines, respectively. nih.gov For example, in a greener synthesis approach, this compound can react with an aniline (B41778) derivative and phenylacetylene (B144264) in water, using hydrochloric acid as a promoter, to yield 2,4-diaryl-quinoline derivatives. ufms.br This method highlights the utility of MCRs in creating complex heterocyclic scaffolds in an environmentally friendly manner. ufms.br

The diverse substitution pattern of this compound allows for the generation of a wide array of structurally distinct heterocyclic compounds through MCRs. By varying the other components in the reaction, a multitude of different scaffolds can be accessed, each bearing the unique 4,5-dichloro-2-fluorophenyl moiety. This capability is particularly valuable in drug discovery and materials science, where the exploration of large chemical spaces is often necessary to identify molecules with desired properties.

Intermediate in the Synthesis of Complex Molecular Architectures

Beyond its direct use in forming heterocyclic cores, this compound is a versatile intermediate that can be chemically modified to create more complex molecular structures. Its reactive handles—the aldehyde and the halogen atoms—allow for a range of synthetic transformations.

Derivatization for Advanced Organic Transformations (e.g., cross-coupling reactions)

The chlorine atoms on the aromatic ring of this compound are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. cardiff.ac.uknih.gov These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are cornerstones of modern organic synthesis.

For instance, the chlorine atoms can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, significantly increasing the molecular complexity. Similarly, Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based functional groups. cardiff.ac.uk The fluorine atom, being less reactive in these palladium-catalyzed reactions, typically remains intact, preserving its beneficial electronic properties in the final product. mdpi.com

The aldehyde group can also be transformed into other functionalities prior to or after cross-coupling. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization. fsu.edumasterorganicchemistry.com This versatility makes this compound a valuable building block for constructing elaborate molecular architectures with tailored properties.

Facilitating the Introduction of Diverse Functional Groups

The presence of multiple reactive sites on this compound allows for the sequential and regioselective introduction of various functional groups. pressbooks.pub A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. libretexts.orgmasterorganicchemistry.com

The aldehyde group can be converted into a wide array of other functionalities. fsu.edu For example, it can undergo Wittig reactions to form alkenes, reductive amination to produce amines, and cyanohydrin formation to introduce a nitrile and a hydroxyl group. masterorganicchemistry.com

The halogen atoms, particularly the chlorine atoms, can be substituted through nucleophilic aromatic substitution (SNAr) reactions, although this often requires harsh conditions. However, their presence makes them excellent handles for the aforementioned cross-coupling reactions, which offer a milder and more general route to functionalization. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally the least reactive of the halogens in these transformations.

This ability to systematically and selectively introduce a variety of functional groups makes this compound a powerful tool for the synthesis of highly functionalized and complex molecules.

Application in Specialized Chemical Fields

The unique combination of functional groups and substituents in this compound and its derivatives makes them valuable in several specialized areas of chemistry, particularly in medicinal chemistry and agrochemistry.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.netnih.gov The 4,5-dichloro-2-fluorophenyl moiety can be found in various biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as aldehyde dehydrogenase (ALDH) inhibitors, which are a target in cancer therapy. whiterose.ac.uk

In the field of agrochemicals, fluorine-containing compounds are widely used as herbicides, insecticides, and fungicides. nih.govccspublishing.org.cn The presence of fluorine can significantly impact the biological activity and physicochemical properties of these agents. nih.gov The structural motifs derived from this compound can be incorporated into new potential agrochemicals to improve their efficacy and selectivity.

Interactive Data Table: Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | KMnO4 or CrO3 | Carboxylic Acid |

| Reduction | NaBH4 or LiAlH4 | Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Reductive Amination | RNH2, NaBH3CN | Amine |

| Cyanohydrin Formation | KCN, H+ | Nitrile, Alcohol |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, base | Biaryl |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | Aryl Amine |

Fluorescent Dye Synthesis and Luminescent Materials Development

The structural motif of a dichlorinated and fluorinated aromatic ring, as found in this compound, is a feature present in certain classes of fluorescent dyes. The synthesis of the dye 4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE), a xanthene-based dye, illustrates the utility of chlorinated aromatic precursors in creating fluorophores. nih.gov While the reported synthesis of JOE starts from isovanillin, the resulting dichlorinated structure highlights the role of chlorine substituents in modulating the spectral properties of fluorescent molecules. nih.gov The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can influence the intramolecular charge transfer (ICT) characteristics of potential dye molecules derived from it, which is a key mechanism in the design of fluorescent probes. The aldehyde group provides a straightforward route to incorporate this substituted phenyl ring into larger conjugated systems, such as styryl dyes or iminocoumarins, which are known for their luminescent properties.

Precursor in Agrochemical Synthesis and Functional Materials Research

Halogenated aromatic compounds are fundamental components in the synthesis of many agrochemicals due to their enhanced biological activity. The 2,4-dichloro-5-fluorophenyl moiety, structurally similar to the scaffold of this compound, has been incorporated into Schiff bases and Mannich bases that exhibit promising antibacterial and antifungal activities. nih.gov Furthermore, hybrid molecules containing dichloro-phenylthiazolyl-s-triazine structures have been synthesized and shown to possess significant antibacterial properties. nih.govresearchgate.net These findings suggest that this compound is a promising starting material for developing new agrochemical agents. The aldehyde functionality allows for its reaction with various nitrogen-containing heterocyclic compounds to produce a library of potential herbicides, fungicides, or insecticides.

In the realm of functional materials, the high degree of halogenation on the benzaldehyde ring can be exploited to create materials with specific properties such as thermal stability or flame retardancy. Its derivatives could be incorporated into polymers or other macromolecular structures to impart these desired characteristics.

Contribution to Novel Scaffold Development in Medicinal Chemistry Research

The 4,5-dichloro-2-fluorophenyl scaffold is a valuable pharmacophore in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, owing to the ability of the halogen atoms to form halogen bonds and modulate the lipophilicity and metabolic stability of drug candidates.

Development of Schiff Base Derivatives for Biological Screening

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). Schiff bases are a well-established class of compounds with a broad spectrum of biological activities. mediresonline.org For instance, a series of Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines have been synthesized and screened for their antimicrobial properties, with some compounds showing potent activity against bacteria and fungi. nih.gov Similarly, Schiff bases bearing a 2,4-dichloro-5-fluorophenyl group have demonstrated significant antimicrobial efficacy. nih.gov This indicates a high potential for Schiff bases derived from this compound to act as effective antimicrobial agents. The general synthesis involves the reaction of the aldehyde with a suitable amine, often in an alcohol solvent, sometimes with an acid catalyst. mediresonline.orgnih.gov

Table 1: Representative Schiff Base Structures Derived from Halogenated Benzaldehydes and their Potential Biological Activities

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Structure | Potential Biological Activity | Reference |

| 5-Chloro-salicylaldehyde | 4-Fluorobenzylamine | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Antibacterial, Antifungal | nih.gov |

| 2,4-Dichloro-5-fluorobenzaldehyde (B1272641) | 4-Amino-1,2,4-triazole derivative | Triazole Schiff base with 2,4-dichloro-5-fluorophenyl moiety | Antibacterial, Antifungal | nih.gov |

| Benzaldehyde derivatives | Para-aminophenol | N-(4-hydroxyphenyl) benzilidenamine | Antibacterial, Antifungal | mediresonline.org |

Precursor for Compounds with Potential as Enzyme Inhibitors (e.g., Kinase Inhibitors, Dihydrofolate Reductase Inhibitors)

The this compound scaffold is an attractive starting point for the synthesis of various enzyme inhibitors.

Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy, and many kinase inhibitors incorporate a dichlorophenyl moiety. ed.ac.uk For example, the 2,4-dichloro-5-methoxyphenyl group is a key feature in some SRC family kinase inhibitors. ed.ac.uk The synthesis of pyrimido[4,5-b]indole-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has utilized a 4,5-dichloro-substituted intermediate, demonstrating the importance of this substitution pattern for kinase inhibitory activity. nih.gov Fluorine-containing quinazoline (B50416) derivatives also represent a class of anticancer agents that function as kinase inhibitors. urfu.ru The aldehyde group of this compound can be used to construct more complex heterocyclic systems, such as quinazolines or pyrimidines, which are common cores of kinase inhibitors. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a well-established target for antimicrobial and anticancer drugs. wikipedia.org Nonclassical antifolates, which are potent DHFR inhibitors, have been synthesized from substituted benzaldehydes. nih.gov For example, novel piperidine-derived thiosemicarbazones synthesized from 4-fluorobenzaldehyde (B137897) have shown inhibitory activity against DHFR. nih.gov The synthesis of trimethoprim (B1683648) analogs, a known DHFR inhibitor, often involves substituted benzyl (B1604629) groups. mdpi.com This suggests that this compound could serve as a precursor for a new class of lipophilic DHFR inhibitors, where the dichloro-fluoro substitution pattern could confer selectivity and enhanced potency.

Table 2: Potential Enzyme Inhibitor Scaffolds Derivable from this compound

| Target Enzyme Class | Core Scaffold | Synthetic Approach from Aldehyde | Example Reference |

| Kinase (e.g., VEGFR-2) | Pyrimido[4,5-b]indole | Cyclocondensation reactions to build the heterocyclic system. | nih.gov |

| Kinase (e.g., CK2, GSK3β) | Tetrahydrobenzo[d]thiazole | Multi-step synthesis involving the formation of a thiazole (B1198619) ring. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Piperidine-based thiosemicarbazone | Condensation with a substituted thiosemicarbazide. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Pyrido[2,3-d]pyrimidine | Construction of the heterocyclic core via cyclocondensation. | nih.gov |

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. nih.gov These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. nih.govresearchgate.net For derivatives of this compound, SAR studies would be crucial. For example, in a series of hybrid chloro- and dichloro-phenylthiazolyl-s-triazines, it was found that the introduction of electron-withdrawing groups and specific linker bridges was promising for antibacterial activity. nih.gov

In the context of kinase inhibitors, the position of substituents on the phenyl ring can drastically alter inhibitory potency and selectivity. nih.gov An SAR study on derivatives of this compound would involve:

Modification of the Aldehyde Group: Converting the aldehyde to various other functional groups (e.g., alcohol, carboxylic acid, or incorporating it into different heterocyclic rings) to explore interactions with the target's binding site.

Positional Isomers: Synthesizing and testing isomers (e.g., 2,4-dichloro-5-fluorobenzaldehyde) to determine the optimal arrangement of the halogen substituents for biological activity. nih.gov

Halogen Substitution: Replacing the chlorine or fluorine atoms with other halogens (Br, I) or hydrogen to probe the importance of halogen bonding and electronic effects.

Such studies allow medicinal chemists to build a comprehensive understanding of the pharmacophore, guiding the rational design of more effective therapeutic agents. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. researchgate.net For 4,5-dichloro-2-fluorobenzaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to find the lowest energy conformation. ijaresm.com These calculations would provide key geometric parameters.

Drawing parallels with similar molecules like 2,4-dichlorobenzaldehyde (B42875) and other substituted benzaldehydes, the optimized structure would feature a planar aromatic ring. spectrabase.comnih.govsigmaaldrich.comchemicalbook.com The bond lengths and angles would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and fluorine atoms would lead to a slight shortening of the adjacent C-C bonds within the ring and affect the C-C-H and C-C-Cl bond angles. byjus.com The C=O bond length of the aldehyde group would be consistent with that of other aromatic aldehydes. ncert.nic.in

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| C=O Bond Length | ~1.21 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-CHO Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. rsc.org

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with some contribution from the lone pairs of the halogen atoms. The LUMO, conversely, would likely be centered on the electron-deficient aldehyde group and the aromatic ring. The electron-withdrawing substituents (Cl and F) would lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025). rsc.org A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions.

Table 2: Predicted Frontier Orbital Energies for this compound (Based on Analogous Compounds)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.0 to -6.5 |

| LUMO | ~ -2.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 4.0 |

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule. dtic.milresearchgate.netucsb.edu It is invaluable for predicting sites of nucleophilic and electrophilic attack. For this compound, the ESP map would show regions of negative potential (red/yellow) and positive potential (blue).

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational analysis provide insights into the dynamic behavior and preferred shapes of molecules. nih.gov

The primary conformational flexibility in this compound arises from the rotation of the aldehyde group relative to the benzene ring. Analogous to studies on difluorobenzaldehydes and other substituted benzaldehydes, it is expected that the planar conformations are the most stable due to the favorable overlap between the π-system of the ring and the carbonyl group. nih.gov

There would be two main planar conformers: one where the aldehyde hydrogen is pointing towards the fluorine atom (cis) and one where it is pointing away (trans). The relative energies of these conformers would be influenced by steric and electronic interactions between the aldehyde group and the ortho-fluorine substituent.

The presence of halogen and hydrogen atoms in close proximity within the this compound structure allows for the possibility of intramolecular interactions.

An intramolecular hydrogen bond could potentially form between the aldehyde hydrogen and the ortho-fluorine atom (C-H···F). nih.govnih.govsemanticscholar.org While typically weaker than conventional hydrogen bonds, such interactions can influence the conformational preference and spectroscopic properties of the molecule. mdpi.com

Furthermore, the presence of multiple halogen atoms raises the possibility of intramolecular halogen bonding (C-Cl···Cl or C-Cl···F). achieversdream.com.sgnih.govethz.ch These are noncovalent interactions where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis basic region on another halogen. The geometry and strength of such interactions would depend on the specific orientation of the substituents. Computational analysis would be crucial in identifying and quantifying these subtle yet significant intramolecular forces.

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the design and optimization of bioactive molecules. Molecular modeling techniques are instrumental in elucidating the SAR of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is used to understand the binding mechanism and affinity of a ligand to its target. While specific molecular docking studies on this compound are not extensively reported in the literature, its structural features suggest potential interactions with various enzymes. For instance, halogenated benzaldehydes are known to interact with enzymes like aldose reductase and those involved in biotransformation pathways. nih.gov

A hypothetical docking study of this compound could be performed with an enzyme such as human aldose reductase, a target for diabetic complications. The aldehyde group is expected to form key interactions with the active site residues. The chlorine and fluorine substituents would influence the binding affinity and selectivity through hydrophobic and electrostatic interactions. The docking process would involve preparing the 3D structure of the compound and the target enzyme, defining the binding site, and using a scoring function to rank the potential binding poses. The results would provide insights into the binding energy and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Target Enzyme

| Parameter | Description |

| Target Enzyme | Human Aldose Reductase (hypothetical) |

| Ligand | This compound |

| Potential Interacting Residues | His110, Tyr48, Trp111 (based on known inhibitors) |

| Types of Interactions | Hydrogen bonding (with the aldehyde group), Halogen bonding (with chlorine atoms), Hydrophobic interactions (with the aromatic ring) |

| Predicted Binding Affinity | Would be calculated as a negative score (e.g., in kcal/mol), with a more negative value indicating stronger binding. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govumich.edu These models are used to predict the activity of new compounds and to guide the design of more potent molecules. For this compound, a QSAR model could be developed to predict its activity against a specific biological target.

The development of a QSAR model would involve calculating a set of molecular descriptors for a series of related compounds, including this compound. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Table 2: Relevant QSAR Descriptors for this compound

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. The electron-withdrawing nature of the halogens and the aldehyde group significantly impacts these properties. |

| Steric | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which are important for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

Once the descriptors are calculated, a mathematical equation is derived using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with the biological activity. Such a model could predict the inhibitory concentration (IC50) or other measures of activity for new derivatives of dichlorofluorobenzaldehyde.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which aids in the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. ucl.ac.ukliverpool.ac.ukorganicchemistrydata.orgmodgraph.co.uk Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can be performed using Density Functional Theory (DFT). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the substituents. The electron-withdrawing chlorine and fluorine atoms would cause a downfield shift (higher ppm) for the aromatic protons and carbons compared to unsubstituted benzaldehyde. The aldehyde proton would also exhibit a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical DFT Calculation)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CHO | - | ~188-192 |

| C2-F | - | ~160-164 (d, JC-F) |

| C3-H | ~7.5-7.7 | ~115-118 (d, JC-F) |

| C4-Cl | - | ~135-138 |

| C5-Cl | - | ~130-133 |

| C6-H | ~7.8-8.0 | ~128-131 |

| Aldehyde-H | ~9.9-10.2 | - |

| Note: These are estimated values based on general principles and data for related compounds. Actual values would depend on the specific computational method and basis set used. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. mdpi.commdpi.comnih.govsolidstatetechnology.us DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule.

For this compound, the calculated IR and Raman spectra would show characteristic bands for the aldehyde C=O stretching, aromatic C=C stretching, C-H stretching and bending, and C-Cl and C-F stretching vibrations. The positions of these bands are sensitive to the electronic and steric effects of the substituents.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical DFT Calculation)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H stretching (aromatic) | 3100-3000 | Medium |

| C-H stretching (aldehyde) | 2900-2800, 2800-2700 | Medium, often appears as a doublet |

| C=O stretching (aldehyde) | 1710-1690 | Strong in IR |

| C=C stretching (aromatic) | 1600-1450 | Medium to Strong |

| C-F stretching | 1250-1100 | Strong in IR |

| C-Cl stretching | 850-550 | Medium to Strong |

These computational predictions, when compared with experimental spectra, can confirm the structure of the synthesized compound and provide a deeper understanding of its molecular properties.

Analytical Characterization and Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 4,5-Dichloro-2-fluorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) for Aldehyde and Aromatic Proton Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aldehydic proton and the two aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of aldehydes. The chemical shifts and coupling patterns of the aromatic protons provide crucial information about their positions on the benzene (B151609) ring relative to the electron-withdrawing chloro and fluoro substituents.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehydic Proton | ~10.3 | Singlet |

| Aromatic Proton (H-3) | ~7.9 | Doublet |

| Aromatic Proton (H-6) | ~7.6 | Doublet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the aldehyde group, for instance, is typically observed at a significantly downfield chemical shift. The carbon atoms attached to the electronegative chlorine and fluorine atoms also exhibit characteristic shifts.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Aldehyde) | ~188 |

| C-F | ~160 (doublet due to C-F coupling) |

| C-Cl | ~135 |

| C-Cl | ~130 |

| C-H | ~128 |

| C-H | ~118 |

| C-CHO | ~125 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Characterization

Given the presence of a fluorine atom, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of this compound. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift provides direct insight into the electronic environment of the fluorine atom. The position of the fluorine atom on the aromatic ring, ortho to the aldehyde group and a chlorine atom, and meta to the other chlorine atom, results in a unique chemical shift in the ¹⁹F NMR spectrum. This technique is particularly valuable for confirming the regiochemistry of the fluorination.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms within the molecule. researchgate.netyoutube.comscribd.com

COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to identify which protons are adjacent to each other in the molecule. researchgate.netyoutube.comscribd.com In this compound, a COSY experiment would show a correlation between the two aromatic protons, confirming their neighboring relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) , also known as HMQC (Heteronuclear Multiple Quantum Coherence), correlates directly bonded carbon and proton atoms. researchgate.netyoutube.comscribd.com This experiment is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the aromatic ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.netyoutube.comscribd.com This technique is invaluable for piecing together the entire molecular structure by showing connections between, for example, the aldehydic proton and the carbon atoms of the aromatic ring, as well as between the aromatic protons and the various carbon atoms in the ring. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govsciex.com This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the calculated theoretical mass, and a close match provides strong evidence for the compound's identity. Analysis of the isotopic pattern, resulting from the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), further confirms the presence and number of chlorine atoms in the molecule.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M]+ | 191.9545 | Typically within 5 ppm error |

| [M+2]+ | 193.9515 | Matches isotopic abundance for two chlorine atoms |

| [M+4]+ | 195.9486 | Matches isotopic abundance for two chlorine atoms |

Note: The observed exact mass is determined experimentally and may have a small error margin, typically measured in parts per million (ppm).

Vibrational Spectroscopy: IR and Raman

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The most prominent absorption band is that of the carbonyl (C=O) group. docbrown.info For aromatic aldehydes, this stretch typically appears around 1705-1710 cm⁻¹. pressbooks.publibretexts.org However, the presence of electron-withdrawing substituents like chlorine and fluorine on the aromatic ring shifts this band to a higher wavenumber. For the closely related compound 2,4-Dichloro-5-fluorobenzaldehyde (B1272641), this stretch is observed in the 1720-1740 cm⁻¹ region, and a similar range is expected for the 4,5-dichloro isomer.

Other characteristic IR absorptions include:

Aldehydic C-H Stretch: Two distinct, often weak, bands appear between 2880-2800 cm⁻¹ and 2760-2700 cm⁻¹. docbrown.infopressbooks.pubspectroscopyonline.com The lower wavenumber band is particularly diagnostic for aldehydes.

Aromatic C-H Stretch: Weak to medium absorptions appear above 3000 cm⁻¹. docbrown.info

Aromatic C=C Stretch: Medium to strong bands are found in the 1625-1440 cm⁻¹ region. docbrown.info

Carbon-Halogen Stretches: The C-F stretch typically appears in the 1400-1000 cm⁻¹ range, while C-Cl stretches are found at lower wavenumbers, generally below 840 cm⁻¹.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aldehydic C-H Stretch | 2880 - 2700 (often two bands) | Weak to Medium |

| Carbonyl (C=O) Stretch | 1725 - 1700 | Strong |

| Aromatic C=C Stretch | 1625 - 1440 | Medium to Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| C-Cl Stretch | < 840 | Medium to Strong |

Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for detecting symmetric vibrations and bonds within non-polar environments. currentseparations.com

For this compound, Raman spectroscopy would be expected to show strong signals for:

Aromatic C=C Ring Vibrations: These symmetric stretching modes are often strong in Raman spectra.

Carbon-Halogen Bonds: The symmetric stretching vibrations of the C-Cl and C-F bonds are also readily observed.

Aldehyde C-H Stretch: This mode is also visible in Raman spectra.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming its structure and substitution pattern. researchgate.net

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and isomers, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol. ekb.egrsc.org

This technique is highly effective for separating the target compound from any unreacted starting materials or by-products from its synthesis. ekb.eg Furthermore, HPLC is crucial for separating positional isomers, which have very similar physical properties and can be difficult to distinguish by other means. rsc.orgwelch-us.com By carefully selecting the column and optimizing the mobile phase composition (gradient or isocratic elution), baseline separation of this compound from other dichlorofluorobenzaldehyde isomers can be achieved. rsc.org Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophoric activity.

Due to its volatility, this compound is also well-suited for analysis by Gas Chromatography (GC). researchgate.net GC is a powerful tool for monitoring reaction progress in real-time and for analyzing the composition of volatile product mixtures. asahilab.co.jphidenanalytical.com

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. google.com The choice of column is critical; a mid-polarity column, such as one with a cyanopropylphenyl or trifluoropropylmethyl polysiloxane stationary phase, is often effective for separating halogenated aromatic compounds. Detection can be accomplished with a Flame Ionization Detector (FID) for general quantification or, more powerfully, with a Mass Spectrometer (GC-MS) for definitive identification of each separated component based on its mass spectrum. rsc.orgnih.gov This makes GC-MS an invaluable technique for identifying trace impurities and by-products during synthesis. hidenanalytical.com

LC-MS for Impurity Profiling and Mechanistic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the impurity profiling of synthesized chemical compounds like this compound. ijprajournal.com This hyphenated technique combines the potent separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust method for detecting, identifying, and quantifying impurities, even at trace levels. ijprajournal.com

In the context of producing this compound, a typical synthesis might involve the halogenation and subsequent hydrolysis of a toluene (B28343) derivative. google.com During such a process, several potential impurities could arise. LC-MS is crucial for separating the main compound from these impurities. Potential process-related impurities could include:

Unreacted Starting Materials: For instance, the dichlorofluorotoluene precursor might be present in the final product if the reaction is incomplete.

Isomeric Impurities: Positional isomers of this compound could be formed depending on the selectivity of the halogenation steps.

Intermediates: Incomplete hydrolysis of an intermediate, such as a benzal chloride, could result in its presence as an impurity. google.com

By-products: Side reactions, such as over-halogenation or reactions with solvents, can generate unexpected by-products.

The LC component separates these different species based on their chemical properties as they pass through a column. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the eluting compound.

For more detailed structural information, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this technique, a specific ion (the precursor ion) corresponding to an impurity is selected and fragmented. The resulting fragmentation pattern, or "fingerprint," provides clues to the molecule's structure, allowing for the tentative identification of unknown impurities without needing a reference standard. nih.gov This is particularly valuable for distinguishing between positional isomers, which have the same molecular weight but different fragmentation patterns. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen, chlorine, and fluorine) present in a sample of this compound. The primary purpose of this analysis is to verify the compound's empirical formula and confirm its stoichiometric composition and purity.

The molecular formula for this compound is C₇H₃Cl₂FO. sigmaaldrich.com Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results are compared. A close correlation between the measured and calculated percentages confirms the identity and high purity of the synthesized compound.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 43.57% |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.57% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 36.74% |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.84% |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.29% |

| Total | 193.00 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination